Binding Affinity Divergence: 88996-62-7 Displays Weak Imidazoline I-2 Affinity While Imetit Shows Sub-Nanomolar H3 Binding
N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide (88996-62-7) demonstrates a binding affinity (Ki) of 200 nM for the imidazoline I-2 receptor in rabbit kidney homogenate, measured via displacement of [3H]-Idazoxan [1]. In contrast, the closely related H3 agonist imetit exhibits a Ki of 0.1-0.3 nM for the histamine H3 receptor in rat brain membranes, representing a 667- to 2000-fold difference in affinity at their respective primary targets [2]. Notably, no high-affinity binding data for 88996-62-7 at the histamine H3 receptor has been identified in peer-reviewed literature.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 200 nM (imidazoline I-2 receptor) |
| Comparator Or Baseline | Imetit: Ki = 0.1-0.3 nM (histamine H3 receptor); Immepip: Ki = 0.4-0.48 nM (human H3 receptor) |
| Quantified Difference | 667-fold to 2000-fold weaker binding (target vs. comparator at respective receptors) |
| Conditions | 88996-62-7: rabbit kidney homogenate, [3H]-Idazoxan displacement; Imetit: rat brain membranes, [3H](R)-α-MeHA displacement; Immepip: SK-N-MC cell membranes, [3H]-Nα-methyl-histamine displacement |
Why This Matters
Researchers seeking potent H3 receptor activation should select imetit or immepip over 88996-62-7; conversely, 88996-62-7 may serve as a tool for imidazoline I-2 receptor studies where H3 cross-reactivity must be avoided.
- [1] BindingDB. (n.d.). BDBM50473198: CHEMBL13925. Affinity Data: Ki = 200 nM for imidazoline receptor I-2. View Source
- [2] Garbarg, M., Arrang, J. M., Rouleau, A., Ligneau, X., Tuong, M. D., Schwartz, J. C., & Ganellin, C. R. (1992). S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 263(1), 304-310. View Source
